molecular formula C18H10F3N B12519617 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797048-78-3

2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B12519617
CAS No.: 797048-78-3
M. Wt: 297.3 g/mol
InChI Key: JRPLPRQQAVQRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multi-step organic reactions. One common method includes the coupling of 2,6-difluorobenzonitrile with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 2,6-Difluoro-4-iodopyridine
  • 2,6-Difluoro-4-methylbenzonitrile

Uniqueness

2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile stands out due to its unique combination of fluorine atoms and the ethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

797048-78-3

Molecular Formula

C18H10F3N

Molecular Weight

297.3 g/mol

IUPAC Name

2,6-difluoro-4-[2-(2-fluoro-4-prop-1-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C18H10F3N/c1-2-3-12-4-6-14(16(19)8-12)7-5-13-9-17(20)15(11-22)18(21)10-13/h2-4,6,8-10H,1H3

InChI Key

JRPLPRQQAVQRDI-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.